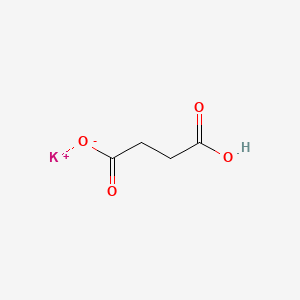
Monopotassium succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monopotassium succinate is a chemical compound with the molecular formula C₄H₅KO₄. It is a potassium salt of succinic acid, which is a dicarboxylic acid. This compound is used in various applications, including as a food additive, buffering agent, and in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Monopotassium succinate can be synthesized through the neutralization of succinic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the solid this compound.
Industrial Production Methods
Industrial production of this compound often involves the fermentation of a carbohydrate source to produce succinic acid, which is then neutralized with potassium hydroxide. The process may include steps such as fermentation, neutralization, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Monopotassium succinate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to produce fumaric acid or maleic acid.
Reduction: It can be reduced to produce succinic acid.
Substitution: It can participate in substitution reactions to form different succinate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed
Oxidation: Fumaric acid, maleic acid.
Reduction: Succinic acid.
Substitution: Various succinate derivatives depending on the reagents used.
Scientific Research Applications
Monopotassium succinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a buffering agent in various chemical reactions.
Biology: It is used in cell culture media and as a metabolic intermediate in the tricarboxylic acid (TCA) cycle.
Medicine: It is investigated for its potential therapeutic effects, including its role in metabolic pathways and as a supplement.
Industry: It is used in the production of biodegradable polymers and as a food additive
Mechanism of Action
Monopotassium succinate exerts its effects primarily through its role as a metabolic intermediate in the TCA cycle. It participates in the conversion of succinate to fumarate, which is catalyzed by the enzyme succinate dehydrogenase. This reaction is crucial for cellular respiration and energy production .
Comparison with Similar Compounds
Similar Compounds
Monosodium succinate: Similar to monopotassium succinate but contains sodium instead of potassium.
Monopotassium phosphate: Another potassium salt used as a buffering agent and nutrient source.
Monosodium glutamate: A sodium salt of glutamic acid used as a flavor enhancer.
Uniqueness
This compound is unique due to its specific role in the TCA cycle and its applications in various fields. Its potassium content makes it particularly useful in applications where potassium is preferred over sodium .
Biological Activity
Monopotassium succinate, the potassium salt of succinic acid, has garnered attention in recent years due to its diverse biological activities. This compound plays a significant role in various metabolic pathways and exhibits potential therapeutic applications, particularly in antimicrobial and metabolic contexts. This article explores the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the chemical formula C4H5KO4 and is categorized as a dicarboxylic acid derivative. Its structure allows it to participate in numerous biochemical processes, particularly in energy metabolism as a key intermediate in the tricarboxylic acid (TCA) cycle.
Mechanisms of Biological Activity
- Metabolic Role :
- Signaling Molecule :
-
Antimicrobial Activity :
- Recent studies suggest that this compound exhibits antibacterial properties. It has been proposed as an effective agent against microbial infections due to its acidic nature and ability to disrupt bacterial cell integrity . Molecular docking studies have indicated a favorable binding affinity with bacterial targets, supporting its potential use as an antibiotic .
Table 1: Summary of Studies on this compound
Detailed Findings
- A study conducted on the antibacterial properties of this compound revealed that it could inhibit various bacterial strains effectively. The compound's mechanism appears to involve disrupting metabolic processes essential for bacterial growth and survival .
- Research focusing on enzyme activity highlighted that succinate semialdehyde dehydrogenase (SSADH), which utilizes succinate derivatives, plays a vital role in detoxifying harmful compounds produced during metabolism . This indicates that this compound not only serves as a substrate but also influences broader metabolic pathways.
Properties
CAS No. |
34717-22-1 |
|---|---|
Molecular Formula |
C4H5KO4 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
potassium;4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O4.K/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1/p-1 |
InChI Key |
PWARIDJUMWYDTK-UHFFFAOYSA-M |
Canonical SMILES |
C(CC(=O)[O-])C(=O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















